molecular formula C14H20O3S B1324132 Ethyl 8-oxo-8-(3-thienyl)octanoate CAS No. 898771-78-3

Ethyl 8-oxo-8-(3-thienyl)octanoate

Cat. No. B1324132
M. Wt: 268.37 g/mol
InChI Key: ZYYZWDXKWIXVOO-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-8-(3-thienyl)octanoate is a chemical compound with the molecular formula C14H20O3S . It has an average mass of 268.372 Da and a monoisotopic mass of 268.113312 Da .

Physical and Chemical Properties This compound has a density of 1.1±0.1 g/cm3, a boiling point of 372.9±22.0 °C at 760 mmHg, and a flash point of 179.4±22.3 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 10 freely rotating bonds . Its ACD/LogP is 3.52 . The polar surface area is 72 Å2, and the molar refractivity is 73.5±0.3 cm3 .

Scientific Research Applications

Synthesis and Bio-Lubricant Applications

  • Ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate and its derivatives have been synthesized as potential bio-lubricants. These compounds exhibit properties such as density, acid number, and iodine value, making them promising alternatives to standard commercial lubricants (Wahyuningsih & Kurniawan, 2020).

Chiral Intermediate Production for Pharmaceuticals

  • Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate (a derivative of Ethyl 8-oxo-8-(3-thienyl)octanoate) is a key chiral intermediate in synthesizing the antidepressant drug duloxetine. The stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate demonstrates significant potential in pharmaceutical applications (Ren et al., 2019).

Electrochemical Polymerization and Electrochromic Properties

  • Octanoic acid 2-thiophen-3-yl-ethyl ester, a related compound, has been synthesized and used in electrochemical polymerization. This has led to the development of polymers with electrochromic properties, indicating potential applications in smart materials and display technologies (Sacan et al., 2006).

Enzymatic Synthesis Applications

  • Enzymatic synthesis methods involving Ethyl 8-oxo-8-(3-thienyl)octanoate derivatives have been explored. These methods demonstrate the potential for creating specific chiral intermediates and substances with high enantiomeric purity, relevant to pharmaceutical manufacturing (Liu et al., 2021).

properties

IUPAC Name

ethyl 8-oxo-8-thiophen-3-yloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3S/c1-2-17-14(16)8-6-4-3-5-7-13(15)12-9-10-18-11-12/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYZWDXKWIXVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641869
Record name Ethyl 8-oxo-8-(thiophen-3-yl)octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-oxo-8-(3-thienyl)octanoate

CAS RN

898771-78-3
Record name Ethyl 8-oxo-8-(thiophen-3-yl)octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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